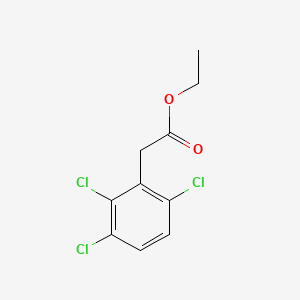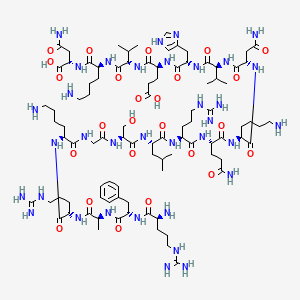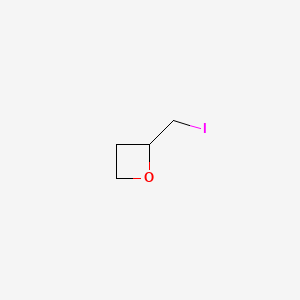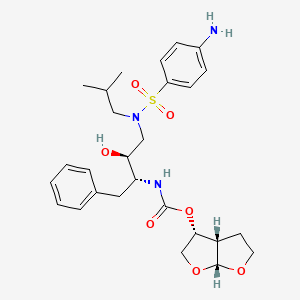
(1R,2S)-Darunavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-Darunavir is a synthetic antiretroviral medication used primarily in the treatment of human immunodeficiency virus (HIV) infection. It is a protease inhibitor that works by preventing the HIV virus from replicating within the body. This compound is notable for its high potency and ability to inhibit a wide range of HIV protease variants, making it a critical component in combination antiretroviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, cyclization, and stereoselective reductions. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as borohydrides for reduction steps.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Darunavir undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis of this compound, particularly in the stereoselective reduction of intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are involved in the modification of the core structure during synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates are carefully purified and characterized to ensure the desired stereochemistry and functional groups are present.
Scientific Research Applications
(1R,2S)-Darunavir has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of stereoselective synthesis and reaction mechanisms.
Biology: Researchers study its interactions with HIV protease to understand the molecular basis of its inhibitory activity.
Medicine: It is a critical component in the development of antiretroviral therapies for HIV/AIDS.
Industry: The compound is used in the pharmaceutical industry for the production of antiretroviral medications.
Mechanism of Action
(1R,2S)-Darunavir exerts its effects by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins. This inhibition results in the production of immature, non-infectious viral particles. The molecular targets include the HIV protease enzyme, and the pathways involved are those related to viral replication and maturation.
Comparison with Similar Compounds
Similar Compounds
- Atazanavir
- Lopinavir
- Ritonavir
Uniqueness
Compared to other protease inhibitors, (1R,2S)-Darunavir has a higher binding affinity for the HIV protease enzyme and is effective against a broader range of HIV variants. Its unique stereochemistry contributes to its potency and resistance profile, making it a valuable option in antiretroviral therapy.
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-QJJBCJIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402142-63-5 |
Source


|
| Record name | Darunavir, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402142635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUNAVIR, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9756ZC5ZAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)
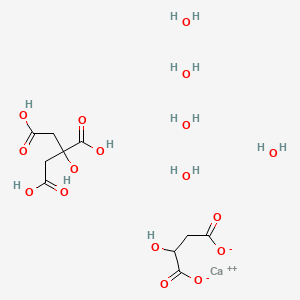
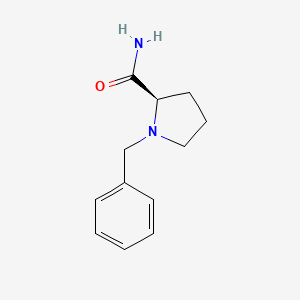
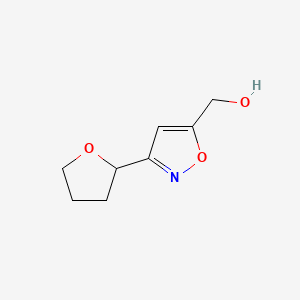

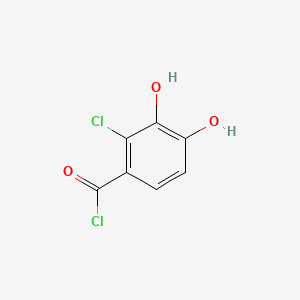

![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)
